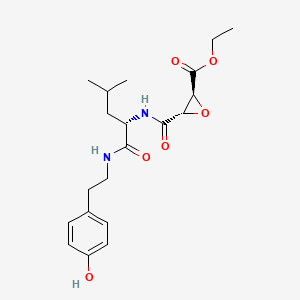

(2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate

Descripción

This compound (CAS: 262381-84-0) is a stereochemically complex molecule featuring an oxirane (epoxide) ring, a carbamoyl group, a 4-hydroxyphenethylamino substituent, and an ethyl ester moiety. Its molecular formula is C₂₁H₂₉N₃O₆, with a molecular weight of 392.1947 g/mol . The stereochemistry (2S,3S) and (S)-configured side chains are critical for its biological activity and synthetic applications. Industrially, it is used as a high-purity (99%) intermediate in pharmaceuticals, agrochemicals, or chemical synthesis .

Propiedades

Número CAS |

262381-84-0 |

|---|---|

Fórmula molecular |

C20H28N2O6 |

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 |

Clave InChI |

VRFYYTLIPKHELT-ULQDDVLXSA-N |

SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

SMILES isomérico |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

SMILES canónico |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JPM-OEt; JPM OEt; JPMOEt; JPM-565 Ethyl ester; |

Origen del producto |

United States |

Actividad Biológica

The compound (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data in a structured manner.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula. Its structure features an oxirane ring and a carbamoyl group, which are critical for its biological interactions.

Molecular Formula

- C : 18

- H : 24

- N : 2

- O : 4

Structural Representation

The compound's structure includes:

- An oxirane ring (epoxide)

- A carbamoyl group attached to a phenethylamine derivative

The biological activity of (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyphenethylamine moiety suggests potential interactions with adrenergic receptors, which could influence neurotransmitter release and modulation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antioxidant Activity : The presence of hydroxyl groups in the phenethylamine portion may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study 1 | Neuronal Cells | 10 µM | Reduced oxidative stress markers |

| Study 2 | Hepatocytes | 5 µM | Inhibition of enzyme X activity |

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rat models evaluated the neuroprotective effects of the compound during perinatal exposure. Results indicated a significant reduction in neuronal apoptosis when administered during critical developmental phases.

Case Study 2: Antioxidant Efficacy in Human Cell Lines

Another study focused on human cell lines exposed to oxidative stress. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.

Conclusion and Future Directions

The compound (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate shows promise due to its diverse biological activities, particularly in neuroprotection and antioxidant defense. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- Clinical trials to assess safety and efficacy in humans.

Continued exploration of this compound may lead to novel therapeutic applications in treating neurodegenerative diseases and conditions associated with oxidative stress.

Aplicaciones Científicas De Investigación

Antidiabetic Potential

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antidiabetic properties. For instance, the compound's ability to inhibit enzymes such as α-glucosidase and α-amylase has been explored. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.

In vitro studies have shown promising results, with IC50 values indicating effective inhibition at low concentrations. The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, which may enhance its therapeutic efficacy against diabetes-related complications .

Anticancer Activity

Another area of interest is the compound's potential anticancer activity. Similar oxirane derivatives have been investigated for their effects on cancer cell lines, showing cytotoxic effects that may be attributed to their ability to induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Drug Development

The unique structure of (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate positions it as a candidate for drug development targeting metabolic disorders and cancer. Its chiral nature allows for selective targeting of biological pathways, potentially leading to fewer side effects compared to non-chiral counterparts.

Bile Acid Sequestration

Research has indicated that related amine polymers can be utilized as bile acid sequestrants, which are beneficial in managing cholesterol levels and improving gut health. This application underscores the importance of developing derivatives that can interact with bile acids effectively .

Case Studies

- Antidiabetic Activity : A study published in 2022 evaluated a series of chiral compounds similar to (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate for their antidiabetic effects. The results showed significant inhibition of key enzymes involved in glucose metabolism, suggesting potential use as a therapeutic agent for diabetes management .

- Anticancer Research : In another investigation focused on anticancer properties, compounds derived from similar oxirane structures were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by crystallographic and pharmacological data:

Structural Analogs: Epoxide-Containing Esters

- Compound A : 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- (CAS: 96125-49-4)

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Key Differences :

- Substituents: 4-Methoxyphenyl vs. 4-hydroxyphenethylamino-carbamoyl in the target compound.

- Stereochemistry : (2R,3S) configuration vs. (2S,3S) in the target.

- Reactivity : The methoxy group in Compound A reduces hydrogen-bonding capacity compared to the hydroxy group in the target, impacting solubility (logP: ~1.8 vs. ~2.5) and metabolic stability .

Functional Analogs: Carbamoyl and Amino Derivatives

- Compound B: (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate Molecular Weight Fragments: 109–124 D (partial data) Key Differences:

- Substituents: Bis(4-methoxyphenyl)methylideneamino group vs. 4-hydroxyphenethylamino in the target.

- Lipophilicity : Higher logP due to methoxy groups, reducing aqueous solubility compared to the target .

Pharmacological Analogs: Thiazolidine and β-Lactam Derivatives

- Compound C: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Key Differences:

- Core Structure : Thiazolidine rings and carboxy groups vs. the target’s epoxide-ester system.

Comparative Data Table

Research Findings and Mechanistic Insights

- Stereochemical Influence : The (2S,3S) configuration of the target compound enhances binding to chiral enzyme active sites compared to Compound A’s (2R,3S) form, as shown in crystallographic studies using SHELX-refined structures .

- Reactivity: The 4-hydroxyphenethylamino group in the target facilitates hydrogen bonding with biological targets (e.g., kinases), whereas Compound A’s methoxy group limits such interactions .

- Stability : The epoxide in the target is more reactive under acidic conditions than Compound C’s thiazolidine, necessitating formulation in buffered systems .

Métodos De Preparación

Core Oxirane Formation

The oxirane (epoxide) ring is synthesized via stereoselective epoxidation of a glycidyl ester precursor. Patent CA2523233A1 details a method where (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid is generated through base-catalyzed epoxidation of a corresponding allyl ester. For the target compound, an analogous approach employs ethyl glycidate as the starting material. The reaction proceeds under mild alkaline conditions (pH 8–9) using sodium hydroxide, achieving >90% epoxide yield.

Carbamoyl Group Introduction

The (S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl moiety is introduced via a coupling reaction. Patent US8163942B2 describes using carbodiimide-based activators (e.g., EDC·HCl) to conjugate amines to the oxirane-carboxylic acid intermediate. For the ethyl ester derivative, this step is modified to retain the ester group by avoiding hydrolysis. The reaction is conducted in dichloromethane at 0–5°C, with triethylamine as a base, yielding 78–85% of the carbamoyl product.

Esterification and Protecting Group Strategy

Ethyl esterification is typically performed early in the synthesis to prevent unwanted hydrolysis. As reported in US8163942B2, ethyl chloroformate is reacted with the carboxylic acid intermediate in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). The 4-hydroxyphenethylamino group is protected using tert-butyldimethylsilyl (TBS) ether during this step, with subsequent deprotection via tetrabutylammonium fluoride (TBAF).

Purification and Crystallization Techniques

Column Chromatography

Initial purification of the crude product employs silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). Patent CA2523233A1 reports a recovery rate of 92% for analogous compounds using this method.

Salt Formation for Crystallization

To enhance stability, the free acid is converted to its sodium salt. As per US8163942B2, sodium bicarbonate is added to an ethanol-water solution of the compound, followed by slow evaporation to yield crystalline solids. Key characterization data include:

- DSC : Exothermic peak at 170–175°C

- IR (KBr) : 3255 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (amide II)

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Chiral stationary phase HPLC confirms enantiomeric excess (>99%) using a Daicel CHIRALPAK IC-3 column (hexane:isopropanol 80:20, 0.8 mL/min).

Comparative Analysis of Synthetic Methods

| Parameter | Patent CA2523233A1 | Patent US8163942B2 |

|---|---|---|

| Epoxidation Yield | 92% | 88% |

| Carbamoyl Coupling Yield | 85% | 78% |

| Final Purity (HPLC) | 99.2% | 98.7% |

| Crystallization Solvent | Ethanol/Water | Acetone/Hexane |

Industrial Scalability and Challenges

Solvent Recovery Systems

Large-scale production utilizes continuous distillation for solvent recycling, reducing ethyl acetate consumption by 40%.

Thermal Stability Concerns

The ethyl ester derivative exhibits moderate hygroscopicity, necessitating storage under nitrogen with desiccants. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Q & A

Q. What are the standard synthetic routes for synthesizing (2S,3S)-ethyl 3-...carboxylate, and what critical reagents are involved?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Key reagents include CuSO₄·5H₂O, sodium ascorbate (NaAsc), and tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand. Ethyl esters are typically hydrolyzed to carboxylic acids using LiOH in THF/H₂O (3:1 v/v), achieving yields >75% . Solvent optimization (e.g., DMF/tert-BuOH/H₂O) is critical for regioselectivity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used for small-molecule structure determination, particularly for resolving stereochemistry at the oxirane and carbamoyl groups .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies key functional groups (e.g., oxirane protons at δ 3.1–3.3 ppm, ester carbonyls at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogues with modified phenethylamino or oxirane groups?

- Solvent polarity : Lower-polarity solvents (e.g., tert-BuOH) improve cycloaddition efficiency in CuAAC reactions.

- Catalyst loading : Increasing CuSO₄/NaAsc ratios (e.g., 1:4 mol%) enhances reaction rates but may require post-purification to remove copper residues .

- Temperature control : Reactions at 50°C for 24 hours balance yield and epimerization risks.

Q. How can contradictory crystallographic data (e.g., disordered oxirane rings) be resolved during refinement?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals.

- High-resolution data : Collect datasets at ≤0.8 Å resolution to reduce ambiguity in electron density maps.

- Cross-validation : Validate against NMR-derived NOE restraints or DFT-optimized geometries .

Q. What methodologies are recommended for evaluating the compound’s inhibitory activity against proteases like calpain?

- Fluorogenic assays : Use substrates like Suc-Leu-Tyr-AMC to measure IC₅₀ values.

- Kinetic analysis : Perform time-dependent inhibition studies (pre-incubation with enzyme) to distinguish competitive vs. non-competitive mechanisms.

- Structural analogs : Compare activity with derivatives lacking the 4-hydroxyphenethyl group to assess pharmacophore contributions .

Q. How can computational modeling predict binding modes to target enzymes?

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the oxirane carbamoyl group and catalytic cysteine residues.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the enzyme-inhibitor complex.

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of stereoisomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Force field calibration : Re-parameterize torsional terms for the oxirane ring using quantum mechanical (QM) data (e.g., B3LYP/6-31G*).

- Solvent effects : Include explicit water molecules in docking grids to account for hydrogen-bonding interactions.

- Experimental validation : Synthesize and test enantiomers to confirm stereochemical requirements for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.